molecular formula C13H17ClO B13178275 ({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene

({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene

Cat. No.: B13178275
M. Wt: 224.72 g/mol
InChI Key: PQFYYCPTAIZMPY-UHFFFAOYSA-N
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Description

({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene: is an organic compound characterized by a cyclopropyl group attached to a benzene ring through an ethoxy methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of an alkene with a carbene precursor under specific conditions.

    Chloromethylation: The cyclopropyl group is then chloromethylated using formaldehyde and hydrochloric acid.

    Ethoxylation: The chloromethylated cyclopropyl group is reacted with ethylene oxide to form the ethoxy methyl linkage.

    Attachment to Benzene: Finally, the ethoxy methyl cyclopropyl group is attached to a benzene ring through a Friedel-Crafts alkylation reaction using a suitable catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene can undergo oxidation reactions to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like sodium azide or sodium thiolate can be used under mild conditions to achieve substitution reactions.

Major Products:

    Oxidation: Alcohols, carboxylic acids.

    Reduction: Hydrocarbons, alcohols.

    Substitution: Amines, thiols.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: ({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene serves as a building block in the synthesis of more complex organic molecules.

    Catalysis: The compound is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate the effects of cyclopropyl groups on biological systems.

Medicine:

    Drug Development: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

    Material Science: The compound is used in the development of new materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of ({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene involves its interaction with specific molecular targets. The cyclopropyl group can induce strain in molecular structures, affecting the compound’s reactivity and interaction with enzymes or receptors. The ethoxy methyl linkage provides flexibility, allowing the compound to fit into various binding sites. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • ({2-[1-(Bromomethyl)cyclopropyl]ethoxy}methyl)benzene
  • ({2-[1-(Iodomethyl)cyclopropyl]ethoxy}methyl)benzene
  • ({2-[1-(Hydroxymethyl)cyclopropyl]ethoxy}methyl)benzene

Comparison:

  • Uniqueness: ({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its bromomethyl, iodomethyl, and hydroxymethyl analogs.
  • Reactivity: The chloromethyl group is more reactive in nucleophilic substitution reactions compared to bromomethyl and iodomethyl groups, making it a versatile intermediate in organic synthesis.
  • Applications: The specific reactivity of the chloromethyl group allows for the synthesis of a wider range of derivatives with potential applications in various fields.

Properties

Molecular Formula

C13H17ClO

Molecular Weight

224.72 g/mol

IUPAC Name

2-[1-(chloromethyl)cyclopropyl]ethoxymethylbenzene

InChI

InChI=1S/C13H17ClO/c14-11-13(6-7-13)8-9-15-10-12-4-2-1-3-5-12/h1-5H,6-11H2

InChI Key

PQFYYCPTAIZMPY-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCOCC2=CC=CC=C2)CCl

Origin of Product

United States

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